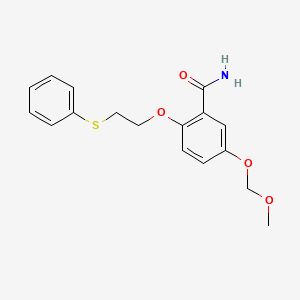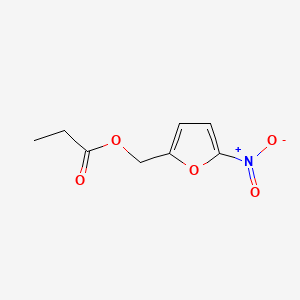
2,3,4,5-Tetra(propan-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl is an organic compound with the molecular formula C24H34 It is a derivative of biphenyl, where four isopropyl groups are attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with isopropyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated biphenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The isopropyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound without isopropyl groups.
2,2’,3,3’-Tetramethyl-1,1’-biphenyl: A similar compound with methyl groups instead of isopropyl groups.
2,3,4,5-Tetramethyl-1,1’-biphenyl: Another derivative with methyl groups.
Propriétés
Numéro CAS |
29225-92-1 |
|---|---|
Formule moléculaire |
C24H34 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1-phenyl-2,3,4,5-tetra(propan-2-yl)benzene |
InChI |
InChI=1S/C24H34/c1-15(2)20-14-21(19-12-10-9-11-13-19)23(17(5)6)24(18(7)8)22(20)16(3)4/h9-18H,1-8H3 |
Clé InChI |
LXTFIEUQJZSWSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=C(C(=C1)C2=CC=CC=C2)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


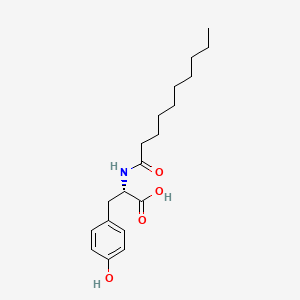

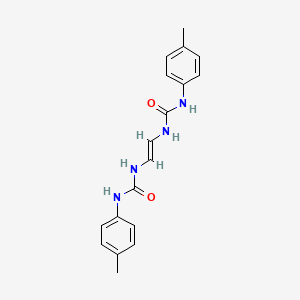

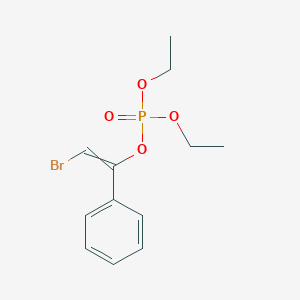
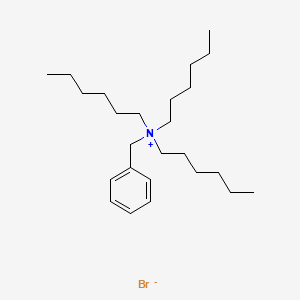
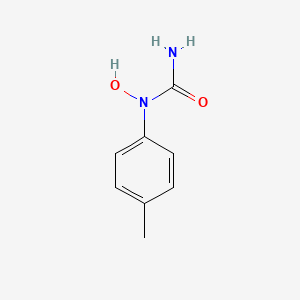
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)


